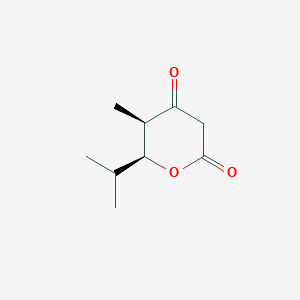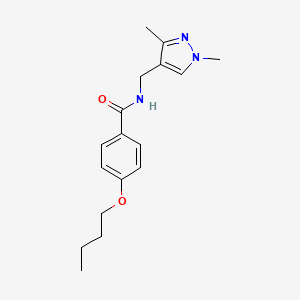![molecular formula C20H12ClNO3S B3015753 N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 883966-87-8](/img/structure/B3015753.png)
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a chlorophenyl group, a thiochromen ring, and a furan carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxythiobenzaldehyde and an appropriate reagent like phosphorus oxychloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan Carboxamide Moiety: The final step involves the coupling of the thiochromen derivative with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiochromen ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiochromen ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide: can be compared with other thiochromen derivatives such as:
Uniqueness
- The presence of the chlorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- The combination of the thiochromen ring and furan carboxamide moiety provides a distinct structural framework that can interact with a variety of biological targets.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-9-16(14)26-20(17)22-19(24)15-8-4-10-25-15/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXXRJZKYNXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3015671.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B3015676.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)
![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015686.png)



